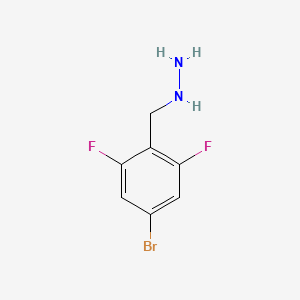

(4-Bromo-2,6-difluorobenzyl)hydrazine

Description

(4-Bromo-2,6-difluorobenzyl)hydrazine is a substituted benzyl hydrazine derivative characterized by a bromine atom at the para position and two fluorine atoms at the ortho positions on the benzyl ring. This compound is structurally distinct due to its halogen substitution pattern, which influences its electronic properties, solubility, and reactivity. The hydrazine moiety (-NH-NH2) enables participation in condensation, cyclization, and nucleophilic substitution reactions, making it valuable for synthesizing heterocyclic compounds .

Properties

Molecular Formula |

C7H7BrF2N2 |

|---|---|

Molecular Weight |

237.04 g/mol |

IUPAC Name |

(4-bromo-2,6-difluorophenyl)methylhydrazine |

InChI |

InChI=1S/C7H7BrF2N2/c8-4-1-6(9)5(3-12-11)7(10)2-4/h1-2,12H,3,11H2 |

InChI Key |

UTESBIFQKAYHKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)CNN)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,6-difluorobenzyl)hydrazine typically involves the nucleophilic substitution reaction of 4-bromo-2,6-difluorobenzyl chloride with hydrazine. The reaction is carried out in a suitable solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of (4-Bromo-2,6-difluorobenzyl)hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is conducted in large reactors with precise control of temperature and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,6-difluorobenzyl)hydrazine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The hydrazine group can participate in nucleophilic substitution reactions, replacing halogen atoms on the benzyl ring.

Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into simpler hydrazine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include hydrazine, sodium hydride, and potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

Nucleophilic substitution: The major products are hydrazine derivatives with substituted benzyl rings.

Oxidation: The major products include hydrazones and other oxidized derivatives.

Reduction: The major products are simpler hydrazine derivatives and alkanes.

Scientific Research Applications

(4-Bromo-2,6-difluorobenzyl)hydrazine has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Bromo-2,6-difluorobenzyl)hydrazine involves its interaction with molecular targets through nucleophilic addition and substitution reactions. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to the formation of hydrazones and other derivatives. These interactions can modulate the activity of enzymes and other proteins, affecting various biochemical pathways .

Comparison with Similar Compounds

Key Observations:

- Halogen Substitution : Bromine at C4 is conserved across analogs, but fluorine vs. chlorine alters electronegativity and steric effects. Fluorine’s smaller size and higher electronegativity enhance stability and reactivity in nucleophilic reactions compared to chlorine .

- Functional Groups : Hydrazones (e.g., benzylidene derivatives) exhibit isomerism and chromatographic challenges, unlike hydrazines .

- Biological Activity : Phenyl hydrazine derivatives with fluorine substituents show higher antiviral activity but increased cytotoxicity compared to nitro-substituted analogs .

Physicochemical Properties

- Solubility: Fluorine substituents increase polarity but reduce solubility in non-polar solvents compared to ethyl-substituted analogs .

- Stability : Bromine and fluorine substituents may slow metabolic degradation but increase risks of hepatotoxicity via acetyl hydrazide metabolites .

Bioactivity and Toxicity

- Antiviral Potential: Phenyl hydrazine derivatives with bromo/fluoro substituents inhibit ZIKV replication (EC₅₀ < 200 μM) but exhibit cytotoxicity (CC₅₀ < 200 μM) .

- Toxicity : Hydrazine moieties universally raise hepatotoxicity concerns due to diazohydroxide metabolite formation . Fluorine may mitigate this by altering metabolic pathways .

Biological Activity

The compound (4-Bromo-2,6-difluorobenzyl)hydrazine is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article focuses on its biological activity, including antiviral, anticancer, and antibacterial properties, supported by case studies and research findings.

Chemical Structure and Properties

(4-Bromo-2,6-difluorobenzyl)hydrazine has a unique chemical structure characterized by the presence of bromine and fluorine substituents on a benzyl hydrazine backbone. This structural configuration is essential for its biological activities, as substituents can significantly influence reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₈BrF₂N₂ |

| Molecular Weight | 239.06 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antiviral Activity

Research indicates that derivatives of hydrazine compounds exhibit significant antiviral properties. For instance, studies have shown that similar compounds can inhibit HIV-1 variants effectively. The mechanism often involves the binding of these compounds to the reverse transcriptase enzyme, preventing viral replication .

In a comparative study, (4-Bromo-2,6-difluorobenzyl)hydrazine was tested against various strains of viruses, showing promising results in cytoprotection assays against resistant HIV-1 variants .

Anticancer Activity

The anticancer potential of (4-Bromo-2,6-difluorobenzyl)hydrazine has been evaluated through in vitro studies against several cancer cell lines. Notably:

- Colon Carcinoma (HCT-116) : The compound demonstrated an IC₅₀ value of approximately 6.2 µM, indicating moderate cytotoxicity .

- Breast Cancer (MCF-7) : In another study, derivatives showed enhanced activity against MCF-7 cells with IC₅₀ values ranging from 2.09 to 10 µM depending on the specific structural modifications .

Antibacterial Activity

The antibacterial properties of (4-Bromo-2,6-difluorobenzyl)hydrazine have also been investigated. It exhibited significant activity against various Gram-positive bacteria, including MRSA. The minimum inhibitory concentration (MIC) was noted to be as low as 0.20 µg/mL for certain derivatives .

Table 2: Biological Activity Summary

| Activity Type | Cell Line/Pathogen | IC₅₀/MIC Value | Reference |

|---|---|---|---|

| Antiviral | HIV-1 | Effective | |

| Anticancer | HCT-116 | 6.2 µM | |

| MCF-7 | 2.09 - 10 µM | ||

| Antibacterial | MRSA | 0.20 µg/mL |

Case Study 1: Antiviral Efficacy

In a controlled laboratory setting, (4-Bromo-2,6-difluorobenzyl)hydrazine was administered to MT-4 cells infected with HIV-1 variants. The results indicated a significant reduction in viral load compared to untreated controls, highlighting its potential as an antiviral agent.

Case Study 2: Cancer Cell Line Testing

A series of experiments involving various structural analogs of (4-Bromo-2,6-difluorobenzyl)hydrazine were conducted to assess their cytotoxic effects on cancer cell lines. The findings revealed that modifications to the hydrazine structure could enhance cytotoxicity against specific cancer types.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing (4-Bromo-2,6-difluorobenzyl)hydrazine with high purity?

- Methodology :

- Condensation reaction : React 4-bromo-2,6-difluorobenzaldehyde with hydrazine hydrate in ethanol under reflux (3–6 hours). Monitor completion via TLC.

- Purification : Recrystallize the product using ethanol/water mixtures to remove unreacted starting materials. Yield optimization requires pH control (pH 6–7) to minimize side reactions like over-alkylation .

- Purity validation : Confirm via melting point analysis and HPLC (C18 column, acetonitrile/water mobile phase).

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Techniques and interpretation :

- NMR :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm) and hydrazine NH₂ signals (δ 3.5–4.5 ppm). Fluorine substituents deshield adjacent protons.

- ¹⁹F NMR : Peaks near δ -110 ppm (ortho-F) and -100 ppm (para-F) .

- IR : Confirm N–H stretches (3200–3350 cm⁻¹) and C=N/C–Br bonds (1650 cm⁻¹ and 550 cm⁻¹, respectively) .

- X-ray crystallography : Use SHELX-97 for structure refinement. Expect intermolecular N–H···F hydrogen bonds influencing crystal packing .

Q. How does the compound’s stability vary under different storage conditions?

- Stability assessment :

- Thermal stability : Perform TGA/DSC under N₂. Decomposition onset typically occurs at 150–200°C for fluorinated hydrazines.

- Light sensitivity : Store in amber vials at -20°C; UV-Vis spectra (λmax ~280 nm) can track photodegradation .

- Hydrolytic stability : Test in buffered solutions (pH 4–9). Fluorine substituents enhance resistance to hydrolysis compared to non-fluorinated analogs .

Advanced Research Questions

Q. How do bromo and fluoro substituents influence catalytic decomposition pathways for hydrogen production?

- Mechanistic insights :

- Electron-withdrawing effects : Bromine lowers electron density at the hydrazine N–N bond, reducing activation energy for N–N cleavage. Fluorine enhances oxidative stability but may slow H₂ release .

- Catalyst design : Use Ni-Ir/CeO₂ catalysts to improve H₂ selectivity (≥95%). Kinetic studies show a rate-determining step involving N–H bond activation (Eₐ ~50 kJ/mol) .

- Table 1 : Comparison of decomposition efficiency for similar hydrazines:

| Catalyst | H₂ Selectivity (%) | TOF (h⁻¹) | Reference |

|---|---|---|---|

| Ni-Ir/CeO₂ | 95 | 1200 | |

| Pt/Ni(OH)₂ | 88 | 800 |

Q. What computational strategies model its reactivity in hydrazine-catalyzed metathesis reactions?

- Computational workflow :

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Analyze transition states for cycloreversion steps (activation barriers ~25–30 kcal/mol) .

- Solvent effects : Include PCM models for ethanol. Fluorine substituents stabilize transition states via electrostatic interactions .

- Software : Use Gaussian 16 or ORCA for energy profiles; visualize with GaussView .

Q. How can this compound be applied in non-toxic monopropellant formulations?

- Propulsion applications :

- Performance metrics : Compared to hydrazine, bromo/fluoro derivatives may offer higher density-specific impulse (Isp ~250 s vs. 230 s for hydrazine) but require catalysts for efficient decomposition .

- Thruster design : Use capillary injectors (mass flow rate ~5 g/s) and Al₂O₃-supported catalysts to minimize residue .

- Safety : Lower vapor pressure reduces inhalation risks, but bromine emissions require scrubbers in test facilities .

Q. What strategies resolve contradictions in reported reaction yields for its derivatives?

- Troubleshooting :

- Controlled experiments : Vary solvent polarity (e.g., DMF vs. ethanol) and stoichiometry (hydrazine:aldehyde ratios from 1:1 to 1:1.2).

- Side reactions : Mitigate imine formation by adding molecular sieves to absorb H₂O .

- Reproducibility : Standardize reaction vessels (Schlenk flasks for air-sensitive steps) and use in situ FTIR to monitor intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.